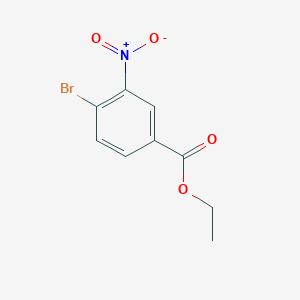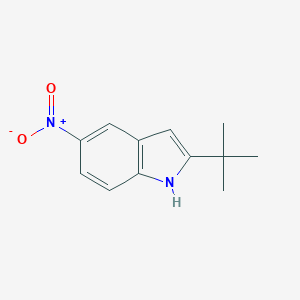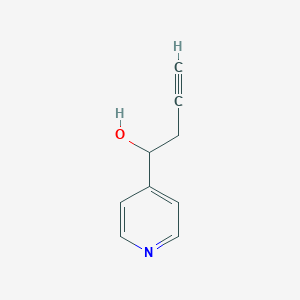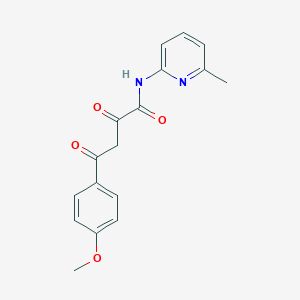
1-(3,6-Dimethylpyridin-2-YL)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-Dimethylpyridin-2-YL)piperazine, also known as DMPP, is a chemical compound that has been widely used in scientific research. This compound has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. The purpose of
科学的研究の応用
1-(3,6-Dimethylpyridin-2-YL)piperazine has been used in scientific research for its potential applications in various fields. In neuroscience, 1-(3,6-Dimethylpyridin-2-YL)piperazine has been used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. 1-(3,6-Dimethylpyridin-2-YL)piperazine is a potent agonist of nAChRs and has been used to activate these receptors in various studies. In pharmacology, 1-(3,6-Dimethylpyridin-2-YL)piperazine has been used to study the effects of nAChR agonists on various physiological processes, such as pain perception and inflammation. In toxicology, 1-(3,6-Dimethylpyridin-2-YL)piperazine has been used to study the effects of nAChR agonists on the toxicity of insecticides and other chemicals.
作用機序
1-(3,6-Dimethylpyridin-2-YL)piperazine acts as an agonist of nAChRs, which are ion channels that are activated by the neurotransmitter acetylcholine. When 1-(3,6-Dimethylpyridin-2-YL)piperazine binds to nAChRs, it causes the channels to open, allowing ions to flow into the cell. This results in the depolarization of the cell membrane and the activation of various intracellular signaling pathways. The exact mechanism of action of 1-(3,6-Dimethylpyridin-2-YL)piperazine on nAChRs is not fully understood, but it is believed to involve the binding of 1-(3,6-Dimethylpyridin-2-YL)piperazine to a specific site on the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,6-Dimethylpyridin-2-YL)piperazine depend on the specific nAChR subtypes that it activates. In general, the activation of nAChRs by 1-(3,6-Dimethylpyridin-2-YL)piperazine can lead to the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. This can result in various physiological effects, such as the modulation of pain perception, inflammation, and mood. 1-(3,6-Dimethylpyridin-2-YL)piperazine has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
実験室実験の利点と制限
1-(3,6-Dimethylpyridin-2-YL)piperazine has several advantages as a research tool. It is a potent and selective agonist of nAChRs, which makes it useful for studying the function of these receptors in various physiological processes. 1-(3,6-Dimethylpyridin-2-YL)piperazine is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, there are also limitations to the use of 1-(3,6-Dimethylpyridin-2-YL)piperazine in lab experiments. One limitation is that 1-(3,6-Dimethylpyridin-2-YL)piperazine is a synthetic compound and may not accurately reflect the effects of endogenous ligands on nAChRs. Additionally, the effects of 1-(3,6-Dimethylpyridin-2-YL)piperazine on nAChRs may vary depending on the specific subtype of receptor that is being studied.
将来の方向性
There are several future directions for research on 1-(3,6-Dimethylpyridin-2-YL)piperazine. One area of interest is the development of more selective agonists of nAChRs that can be used to study the function of specific receptor subtypes. Another area of interest is the development of new therapeutic agents that target nAChRs for the treatment of various diseases, such as pain, inflammation, and addiction. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,6-Dimethylpyridin-2-YL)piperazine on nAChRs and to identify potential side effects or limitations of its use in research.
合成法
The synthesis of 1-(3,6-Dimethylpyridin-2-YL)piperazine involves the reaction of 2-chloro-3,6-dimethylpyridine with piperazine in the presence of a base. The resulting product is then purified by column chromatography to obtain 1-(3,6-Dimethylpyridin-2-YL)piperazine in its pure form. This synthesis method has been used in various studies to produce 1-(3,6-Dimethylpyridin-2-YL)piperazine for research purposes.
特性
CAS番号 |
163613-81-8 |
|---|---|
製品名 |
1-(3,6-Dimethylpyridin-2-YL)piperazine |
分子式 |
C11H17N3 |
分子量 |
191.27 g/mol |
IUPAC名 |
1-(3,6-dimethylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C11H17N3/c1-9-3-4-10(2)13-11(9)14-7-5-12-6-8-14/h3-4,12H,5-8H2,1-2H3 |
InChIキー |
REEWVEBDUZVMMX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C=C1)C)N2CCNCC2 |
正規SMILES |
CC1=C(N=C(C=C1)C)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)


![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)









